Titanium(3+) ethanolate

Description

Historical Context of Titanium Alkoxide Chemistry Research

The exploration of titanium alkoxides dates back several decades, with much of the initial focus on titanium(IV) species. These compounds, such as titanium(IV) isopropoxide and titanium(IV) ethoxide, became essential reagents and precursors in organic synthesis and materials science. nih.gov Their utility in processes like the Sharpless epoxidation and as precursors for the synthesis of titanium dioxide (TiO2) via sol-gel methods cemented their importance in the chemical sciences. nih.gov The early research laid a crucial foundation, establishing synthetic methodologies, characterizing structural motifs, and understanding the general reactivity patterns of the titanium-oxygen-carbon linkage. This foundational knowledge on the more stable Ti(IV) alkoxides has been instrumental in providing a comparative framework for the more recent and challenging investigations into the chemistry of their lower-valent counterparts.

Significance of Titanium in the +3 Oxidation State in Chemical Research

The titanium(III) oxidation state is of considerable interest in chemical research due to its unique electronic structure and resulting reactivity. As a d¹ metal center, Ti(III) compounds are paramagnetic and often exhibit distinct spectroscopic signatures, making techniques like Electron Paramagnetic Resonance (EPR) spectroscopy invaluable for their characterization. nih.govrsc.orgresearchgate.net This open-shell nature also imparts strong reducing properties, rendering Ti(III) species potent reagents in a variety of chemical transformations. chemrxiv.org

Low-valent titanium compounds, including those in the +3 state, are recognized for their involvement in important catalytic processes, such as Ziegler-Natta polymerization. mdpi.com The ability of Ti(III) to participate in single-electron transfer (SET) processes opens up pathways for unique bond-forming and cleavage reactions that are not readily accessible with their d⁰ Ti(IV) counterparts. chemrxiv.orgrsc.org However, the high reactivity that makes Ti(III) compounds so appealing also contributes to their instability, making their isolation and characterization a significant chemical challenge. researchgate.net This has led to the development of synthetic strategies employing bulky ligands to stabilize the low-valent titanium center. researchgate.net

Positioning of Titanium(3+) Ethanolate (B101781) within Contemporary Inorganic and Organometallic Research

Direct research focusing solely on the isolated compound "titanium(3+) ethanolate" is limited in the scientific literature. This is largely due to the aforementioned instability of simple, low-valent titanium alkoxides. However, the concept of a Ti(III)-ethoxide linkage is a key feature in some advanced materials and reactive intermediates.

A notable example is the synthesis and characterization of a metal-organic framework (MOF), Ti₃O(OEt)(bdc)₃(solv)₂, which contains titanium(III) centers coordinated to ethoxide ligands within its structure. acs.orgresearchgate.netberkeley.edu This demonstrates the viability of the Ti(III)-ethoxide bond within a stabilizing framework and has opened avenues for exploring the catalytic and adsorptive properties of such materials. acs.orgresearchgate.net

Furthermore, contemporary research often involves the in-situ generation of low-valent titanium alkoxides, including what can be considered titanium(III) ethanolate species, for applications in organic synthesis. nsc.ru These transient species are typically formed by the reduction of a suitable titanium(IV) precursor, such as titanium(IV) ethoxide, in the presence of a reducing agent. nsc.ru The resulting low-valent species have shown utility in reductive coupling reactions and other transformations. nsc.ru

The study of alkyltitanium alkoxides, which can be generated from titanium alkoxides and organometallic reagents, has also shed light on the potential of related Ti(III) species. Recent work has demonstrated that visible light can promote the generation of Ti(III) species from alkyltitanium alkoxides, which can then act as efficient reducing agents. chemrxiv.orgrsc.orgorganic-chemistry.org

The following table provides a comparative overview of the general properties of titanium(IV) ethoxide and the expected properties of the more elusive this compound, based on the known characteristics of Ti(III) compounds.

| Property | Titanium(IV) Ethanolate | This compound (Expected) |

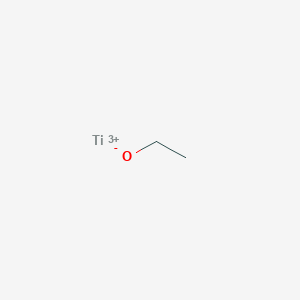

| Chemical Formula | Ti(OCH₂CH₃)₄ | Ti(OCH₂CH₃)₃ |

| Titanium Oxidation State | +4 | +3 |

| Electron Configuration | d⁰ | d¹ |

| Magnetic Properties | Diamagnetic | Paramagnetic |

| Reactivity | Lewis acidic, precursor for hydrolysis | Strongly reducing, highly reactive |

| Color | Colorless liquid | Expected to be colored (e.g., purple, green, or blue) |

| Stability | Relatively stable, commercially available | Generally unstable, often generated in-situ |

The ongoing research into low-valent titanium complexes, particularly those with alkoxide ligands, continues to be a vibrant area of investigation. While a comprehensive understanding of isolated this compound remains a future goal, the study of its role in more complex systems and as a transient species is providing valuable insights into the fundamental chemistry of titanium and its applications in catalysis and materials science.

Structure

3D Structure of Parent

Properties

CAS No. |

19726-75-1 |

|---|---|

Molecular Formula |

C2H5OTi+2 |

Molecular Weight |

92.93 g/mol |

IUPAC Name |

ethanolate;titanium(3+) |

InChI |

InChI=1S/C2H5O.Ti/c1-2-3;/h2H2,1H3;/q-1;+3 |

InChI Key |

UFNRGJDVPQVELS-UHFFFAOYSA-N |

Canonical SMILES |

CC[O-].[Ti+3] |

Origin of Product |

United States |

Synthetic Methodologies for Titanium 3+ Ethanolate

Approaches to Titanium(III) Alkoxide Synthesis

The formation of titanium(III) alkoxides, including ethanolate (B101781), can be achieved through several strategic pathways. These routes typically involve either the reduction of a stable titanium(IV) precursor or the use of a pre-existing titanium(III) compound that undergoes ligand exchange.

A common and effective strategy for generating Ti(III) species is the reduction of readily available and stable titanium(IV) compounds. nih.gov This can be accomplished using various chemical and photochemical methods.

One prominent method involves the alkylative reduction of titanium(IV) alkoxides. For instance, titanium(IV) isopropoxide can be treated with organometallic reagents like ethylmagnesium bromide (EtMgBr). sorbonne-universite.frnsc.ru The reaction stoichiometry is critical; the use of one equivalent of the Grignard reagent is presumed to favor the formation of titanium(III) isopropoxide through a process involving the disproportionation of an intermediate titanium(II) species and the starting Ti(IV) material. sorbonne-universite.frresearchgate.net The resulting Ti(III) alkoxide can then be used for further reactions.

Another reduction pathway involves a one-electron transfer from potent reducing agents. Dialkylaluminum(I) anions have been shown to reduce titanium(IV) isopropoxide to a trivalent titanium complex. nii.ac.jp Photochemical methods also offer a viable route. Under visible or UV light irradiation, alkyltitanium(IV) alkoxides can undergo photolysis, leading to the formation of Ti(III) species and alkyl radicals. organic-chemistry.orgrsc.org This process has been utilized for various organic transformations, highlighting the accessibility of the Ti(III) state via light-driven reduction. organic-chemistry.orgrsc.org

| Method | Precursor Example | Reducing Agent/Condition | Key Finding | Citation |

|---|---|---|---|---|

| Alkylative Reduction | Titanium(IV) isopropoxide | Ethylmagnesium bromide (EtMgBr) | Forms subvalent titanium species; 1 equivalent of Grignard reagent presumably yields Ti(III) isopropoxide. | sorbonne-universite.frresearchgate.net |

| One-Electron Reduction | Titanium(IV) isopropoxide | Dialkylalumanylpotassium | Anionic aluminum(I) species acts as a reductant to afford a Ti(III) complex. | nii.ac.jp |

| Photochemical Reduction | Alkyltitanium(IV) alkoxides | Visible light (e.g., blue LEDs) | Irradiation promotes reduction of Ti(IV) to Ti(III) species for use in dehalogenation reactions. | organic-chemistry.org |

| Catalytic Reduction | Cp₂TiCl₂ | Zinc or Manganese powder | Commonly used to generate the Cp₂TiCl reagent in situ for organic synthesis. | nih.gov |

Ligand exchange provides a direct route to titanium(3+) ethanolate, assuming a stable Ti(III) precursor is available. In this approach, a titanium(III) compound with labile ligands is reacted with ethanol (B145695). A series of titanocene(III) alkoxides, including an ethoxide derivative, have been synthesized and utilized in further chemical reactions, demonstrating the feasibility of placing an ethanolate ligand onto a Ti(III) center. elsevierpure.com

The process can also be viewed as a modification of a precursor prior to reduction. For example, titanium(IV) alkoxides can undergo alcohol exchange reactions. Studies on the reaction between tetraisopropyltitanate (TPT) and ethanol show that ligand exchange occurs quantitatively, initially forming Ti(OPrⁱ)₃(OEt). psu.edu While this study focuses on Ti(IV), the principle of exchanging isopropoxide for ethanolate ligands is a key step that could be applied before or after the reduction to the Ti(III) state. The initial reaction of a titanium(III) species, such as that formed from Cp₂TiCl, with a hydroxyl group results in the formation of a titanium(III) alkoxide, which is a form of ligand exchange. nih.gov

Electrochemical methods present a clean and controllable route for synthesizing Ti(III) compounds. nih.gov These techniques can generate high-purity Ti(III) ions in solution, which are then available to react with ethanolate sources. nih.gov One approach involves the controlled potential electrolysis of a titanium(IV) precursor, such as titanium tetrachloride (TiCl₄), in an appropriate solvent. nih.gov This method avoids the use of potentially contaminating chemical reducing agents and allows for precise control over the reduction process.

Another electrochemical pathway is the direct anodic dissolution of titanium metal in an acidic medium, such as a sulfuric acid solution, using an alternating current. rasayanjournal.co.in This process has been shown to produce solutions of trivalent titanium sulfate (B86663). rasayanjournal.co.in Potentiometry and polarography studies in molten LiCl–KCl eutectic have also demonstrated the electrochemical generation and stability of Ti(III) ions from Ti(II) species, which are in turn prepared by the anodic dissolution of titanium metal. cdnsciencepub.com These electrochemically generated Ti(III) solutions could then be treated with an ethanolate source to form the desired alkoxide.

Precursor Selection and Stoichiometry in Ethanolate Formation

The choice of the initial titanium precursor is fundamental to the successful synthesis of this compound. The selection depends on the chosen synthetic route (reduction vs. ligand exchange) and considerations of cost, availability, and purity.

Common precursors for generating titanium species include:

Titanium(IV) Chloride (TiCl₄): An inexpensive and common starting material, often used in electrochemical reduction methods and for the preparation of titanium(IV) alkoxides. nih.govwikipedia.org

Titanium(III) Chloride (TiCl₃): A direct precursor that already contains titanium in the desired +3 oxidation state. It can be used in ligand exchange reactions with ethanol, often in the presence of a base to neutralize the HCl byproduct. researchgate.netresearchgate.net

Titanium(IV) Alkoxides (Ti(OR)₄): Compounds like titanium(IV) isopropoxide (TTIP) or titanium(IV) ethoxide are frequently used in chemical reduction routes. sorbonne-universite.frwikipedia.orgcymitquimica.com They are soluble in organic solvents, making them suitable for homogeneous reaction conditions.

Stoichiometry is a critical parameter, particularly in reduction-based routes. When reducing a Ti(IV) precursor, the molar ratio of the reducing agent to the titanium compound must be carefully controlled to prevent over-reduction to Ti(II) or incomplete reaction. For example, the reaction of Ti(IV) isopropoxide with one equivalent of a Grignard reagent is reported to yield Ti(III) isopropoxide. researchgate.net In ligand exchange reactions, the stoichiometry of ethanol to the titanium precursor will determine the degree of substitution of the original ligands for ethanolate groups.

| Precursor | Formula | Typical Synthetic Route | Key Characteristics | Citation |

|---|---|---|---|---|

| Titanium(IV) Chloride | TiCl₄ | Electrochemical or Chemical Reduction | Inexpensive liquid, highly reactive with water. | nih.govwikipedia.org |

| Titanium(III) Chloride | TiCl₃ | Ligand Exchange | Solid, air-sensitive, direct source of Ti(III). | researchgate.netresearchgate.net |

| Titanium(IV) Isopropoxide | Ti{OCH(CH₃)₂}₄ | Chemical or Photochemical Reduction | Liquid, common in sol-gel and organic synthesis, soluble in organic solvents. | wikipedia.org |

| Titanium(IV) Ethoxide | Ti(OCH₂CH₃)₄ | Chemical or Photochemical Reduction | Liquid, contains the target ethanolate ligand but in the wrong oxidation state. | cymitquimica.com |

Reaction Conditions and Environmental Control for Anaerobic Synthesis

The paramount challenge in synthesizing and handling this compound is its extreme sensitivity to atmospheric oxygen and moisture. jove.com The Ti(III) ion is readily oxidized to the more stable Ti(IV) state, a reaction that is often visually indicated by a color change from blue or purple (characteristic of Ti(III)) to yellow or colorless (Ti(IV)). researchgate.netjove.com Therefore, all synthetic manipulations must be performed under strictly anaerobic and anhydrous conditions.

This level of environmental control is achieved using specialized laboratory equipment:

Schlenk Line: This apparatus allows for reactions to be carried out in flasks under a positive pressure of an inert gas, such as high-purity nitrogen or argon. It enables the removal of air from the reaction vessel and the transfer of degassed solvents and reagents via cannula or syringe. jove.com

Glovebox: An enclosed chamber filled with an inert atmosphere, providing a more controlled environment for manipulating highly air-sensitive solids and preparing reaction mixtures.

Solvents and reagents must be rigorously purified and degassed before use. Solvents are typically dried over appropriate desiccants and then distilled under an inert atmosphere. Degassing is accomplished by bubbling an inert gas through the liquid or by using a series of freeze-pump-thaw cycles on a Schlenk line. jove.com These precautions are essential to prevent the undesired oxidation of the target Ti(III) compound. scitechdaily.comtechnologynetworks.com

Isolation and Purification Techniques for this compound Compounds

The isolation and purification of this compound are complicated by its high reactivity. Standard laboratory techniques must be adapted for use under an inert atmosphere.

Once the synthesis is complete, the crude product must be separated from byproducts, unreacted starting materials, and the solvent. Common techniques include:

Crystallization: The product can be crystallized by cooling a saturated solution or by the slow diffusion of a non-solvent into the reaction mixture. This entire process must be conducted in a sealed vessel under inert gas, often at low temperatures to enhance crystal formation and minimize degradation.

Filtration: The solid product is collected by filtration using a cannula filter stick or a Schlenk-type filtration frit, which allows for the separation of solid and liquid phases without exposure to air.

Washing: The isolated solid is typically washed with a cold, degassed, non-coordinating solvent to remove any soluble impurities before being dried under high vacuum.

Purification can be challenging, and characterization may reveal impurities. For example, elemental analysis of related titanium compounds can be complicated by the formation of involatile titanium carbide during combustion. psu.edu In some cases, purification of the precursor solution before the final synthetic step can be beneficial. For instance, ion exchange chromatography has been used to purify titanium sulfate solutions by removing metallic impurities, which could be adapted to clean precursor solutions. google.com

Structural Elucidation and Coordination Chemistry of Titanium 3+ Ethanolate

Molecular and Supramolecular Architecture

The molecular and supramolecular architecture of titanium(3+) ethanolate (B101781) is expected to be significantly influenced by the tendency of titanium alkoxides to form oligomeric structures through bridging alkoxide groups.

Monomeric and Oligomeric Forms (e.g., potential for association relevant to Ti(IV) ethoxide)

Titanium(IV) ethoxide, Ti(OCH₂CH₃)₄, is known to exist predominantly as a tetramer, [Ti(OCH₂CH₃)₄]₄, in which the titanium centers achieve an octahedral coordination environment through bridging ethoxide ligands. wikipedia.orgquora.com This tendency for association is a common feature of metal alkoxides, driven by the metal center's desire to expand its coordination sphere. The degree of oligomerization is often influenced by the steric bulk of the alkoxide groups. quora.com For instance, titanium isopropoxide, with its bulkier isopropoxide groups, exists as a monomer in solution, while the smaller methoxide (B1231860) and ethoxide ligands favor the formation of tetramers. wikipedia.orgquora.com

For titanium(3+) ethanolate, a similar propensity for association is highly probable. The smaller ionic radius and lower coordination number of Ti(III) compared to Ti(IV) might lead to different oligomeric structures. It is conceivable that Ti(OCH₂CH₃)₃ could exist as dimers, trimers, or tetramers in the solid state and in solution, with the specific form being dependent on factors such as solvent and temperature.

Coordination Environment of the Titanium(III) Center (e.g., octahedral, trigonal bipyramidal, pyramidal)

The Ti(III) center, with its d¹ electronic configuration, can adopt various coordination geometries. In many known Ti(III) compounds, octahedral coordination is prevalent. nih.govresearchgate.net For instance, in the metal-organic framework (MOF) Ti₃O(OEt)(bdc)₃(solv)₂, the Ti(III) centers are six-coordinate. nih.govresearchgate.net Upon desolvation, some of these Ti(III) centers can become five-coordinate, adopting a distorted trigonal-bipyramidal geometry. nih.govresearchgate.net

In the context of this compound, it is likely that the titanium centers would strive for a coordination number greater than three. In an oligomeric structure, the Ti(III) centers could achieve four-, five-, or six-coordination through bridging ethoxide ligands. Potential coordination environments could include tetrahedral, square pyramidal, trigonal bipyramidal, or octahedral geometries. The specific geometry would be a balance between maximizing coordination and minimizing steric repulsion between the ethoxide ligands.

Influence of Steric and Electronic Factors on Molecular Geometry

The molecular geometry of this compound is governed by a combination of steric and electronic factors.

Steric Factors: As observed with Ti(IV) alkoxides, the size of the ethoxide ligand will play a crucial role in determining the degree of oligomerization and the coordination geometry. quora.com The ethyl groups, while not excessively bulky, will impose steric constraints that influence the arrangement of ligands around the titanium centers and the packing of the molecules in the solid state.

Electronic Factors: The d¹ electronic configuration of the Ti(III) ion is a key electronic factor. This single d-electron makes Ti(III) complexes paramagnetic and can lead to Jahn-Teller distortions in certain geometries, which would further influence the molecular structure. The presence of this unpaired electron can also influence the reactivity of the compound.

Solid-State Structures and Crystal Packing (e.g., drawing from Ti(III)-Metal-Organic Frameworks)

While a crystal structure for simple this compound is not available, insights can be drawn from related Ti(III) structures, particularly metal-organic frameworks (MOFs). The synthesis of a Ti(III)-based MOF, Ti₃O(OEt)(bdc)₃(solv)₂ (Ti-MIL-101), has been reported, which contains ethoxide as a charge-balancing anion. nih.govresearchgate.net In this structure, trinuclear titanium-oxo clusters are linked by carboxylate ligands. researchgate.net The titanium atoms are octahedrally coordinated by oxygen atoms from the ligands, a μ₃-oxo atom, and solvent molecules. researchgate.net

Solution-State Structural Dynamics

In solution, titanium alkoxides often exhibit dynamic behavior, with equilibria existing between different oligomeric forms. nih.gov For this compound, it is expected that similar dynamic processes would occur. Techniques like NMR spectroscopy could potentially be used to probe these dynamics, although the paramagnetic nature of Ti(III) would complicate standard ¹H and ¹³C NMR analysis.

The solution structure would likely be influenced by the solvent. Coordinating solvents could potentially break up oligomeric structures by coordinating to the titanium centers. The study of the solution behavior of other titanium alkoxides has shown that the degree of association is dependent on the solvent and the concentration. unm.edu

Theoretical Insights into Bonding and Electronic Configuration (e.g., d¹ configuration of Ti(III))

The electronic configuration of the Titanium(III) ion is [Ar] 3d¹. This single d-electron resides in the d-orbitals and is responsible for the paramagnetic properties of Ti(III) compounds. The bonding in this compound would involve covalent interactions between the titanium 3d and 4s/4p orbitals and the oxygen 2p orbitals of the ethoxide ligands.

Theoretical studies on titanium complexes and clusters provide further insights. Density functional theory (DFT) calculations on titanium oxide clusters have been used to investigate their electronic structure and stability. nih.gov Similar computational approaches could be applied to model the structure and bonding in this compound, providing valuable information on bond lengths, bond angles, and the distribution of electron density. The electronic transitions of the d¹ electron are also of interest and could be studied by electronic absorption spectroscopy and theoretical methods like time-dependent DFT. acs.org

The table below provides a summary of key properties for related titanium compounds, which can serve as a reference for the expected characteristics of this compound.

| Compound | Formula | Oxidation State of Ti | Common Structural Motif | Coordination Geometry of Ti |

| Titanium(IV) ethoxide | Ti(OCH₂CH₃)₄ | +4 | Tetramer wikipedia.org | Octahedral wikipedia.orgquora.com |

| Titanium(IV) isopropoxide | Ti[OCH(CH₃)₂]₄ | +4 | Monomer wikipedia.orgquora.com | Tetrahedral quora.com |

| Titanium(III) chloride | TiCl₃ | +3 | Polymeric layers | Octahedral |

| Ti(III) in MIL-101 MOF | Ti₃O(OEt)(bdc)₃ | +3 | Trinuclear clusters nih.govresearchgate.net | Octahedral/Trigonal bipyramidal nih.govresearchgate.net |

Reactivity and Reaction Mechanisms of Titanium 3+ Ethanolate

Redox Chemistry and Oxidation Pathways

The chemistry of titanium(3+) ethanolate (B101781) is dominated by its propensity to oxidize to the more stable titanium(IV) state. The Ti³⁺/Ti⁴⁺ redox couple is a cornerstone of its reactivity, making the compound a strong one-electron reductant in many chemical systems.

The oxidation of Ti(III) to Ti(IV) is thermodynamically favorable, and Ti(III) compounds are known to be sensitive to oxidizing agents, including atmospheric oxygen. ub.edu The oxidation pathway can lead to various Ti(IV) species. For instance, studies on titanium(III) centers in metal-organic frameworks (MOFs) have shown that exposure to oxygen leads to the irreversible formation of titanium(IV) superoxo and peroxo species. acs.orgberkeley.edu A similar pathway can be anticipated for titanium(3+) ethanolate, where the Ti(III) center would react with O₂.

The kinetics of Ti(III) oxidation have been studied in aqueous solutions. For example, the oxidation of aqueous Ti(III) by chlorine to form Ti(IV) oxo-cations proceeds through several activation paths, involving species like [Ti(OH)]²⁺ and Ti³⁺ reacting with HOCl, with rate constants in the order of 10⁴ L mol⁻¹ s⁻¹. rsc.org While the specific kinetics for this compound would differ based on the ligand environment and solvent, the underlying principle of electron transfer from Ti(III) to an oxidizing agent remains central.

Table 1: Examples of Ti(III) Oxidation Pathways

| Oxidizing Agent | Ti(III) Precursor | Resulting Ti(IV) Species | Reference |

|---|---|---|---|

| Oxygen (O₂) | Ti(III) centers in a Metal-Organic Framework | Titanium(IV) superoxo and peroxo species | acs.orgberkeley.edu |

Ligand Substitution and Exchange Dynamics

Ligand substitution at a metal center is a fundamental reaction that can proceed through several mechanisms, primarily classified as associative, dissociative, or interchange pathways. solubilityofthings.comlibretexts.organnualreviews.org For titanium alkoxides, these exchange reactions are common and crucial for modifying the properties of the precursor.

In an associative mechanism , the incoming ligand first coordinates to the metal center, forming a transient intermediate with an expanded coordination number, before the leaving group departs. solubilityofthings.comlibretexts.org Conversely, a dissociative mechanism involves the initial departure of a ligand to create a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. libretexts.org

Hydrolytic Stability and Hydrolysis Mechanisms

The hydrolysis of titanium alkoxides is a critical reaction, particularly in the context of sol-gel chemistry for the production of titanium dioxide (TiO₂). Titanium(IV) alkoxides are known for their high reactivity towards water. rsc.orgchemeurope.com The general mechanism involves a two-step process: hydrolysis followed by condensation. researchgate.net

Hydrolysis: A nucleophilic substitution where an alkoxide group (-OR) is replaced by a hydroxyl group (-OH). This typically proceeds via an associative mechanism where a water molecule attacks the electrophilic titanium center. researchgate.nethanyang.ac.kr

Condensation: Subsequent reactions between the hydroxylated intermediates or between a hydroxylated and an alkoxide species, leading to the formation of Ti-O-Ti bridges and the elimination of water or alcohol.

The rate of hydrolysis is significantly influenced by the nature of the alkoxy group and the metal ion's charge and size. hanyang.ac.kr For Ti(IV) ethoxide, hydrolysis is rapid, and the reaction has been proposed to follow an associative (A) mechanism. koreascience.kr Theoretical studies confirm that the barrier heights for hydrolysis and condensation of titanium alkoxides are substantially lower than for silicon alkoxides, explaining their higher reactivity. rsc.orgnih.gov

For this compound, while specific data on hydrolytic stability is scarce, it is expected to be highly sensitive to water. The mechanism would likely mirror that of its Ti(IV) counterpart, involving nucleophilic attack by water. However, the presence of the 3d¹ electron and the lower positive charge on the titanium center compared to Ti(IV) would modulate the reaction kinetics. The hydrolysis product would initially be a Ti(III) hydroxide (B78521) species, which would be extremely prone to oxidation to Ti(IV) species, especially in the presence of dissolved oxygen.

Table 2: Factors Influencing Hydrolysis of Titanium Alkoxides

| Factor | Influence on Reactivity | General Observation | Reference |

|---|---|---|---|

| Metal Oxidation State | Higher charge (e.g., Ti⁴⁺ vs. Ti³⁺) increases electrophilicity | Ti(IV) alkoxides are generally highly reactive towards water. | rsc.orghanyang.ac.kr |

| Alkoxy Group Size | Steric hindrance can slow the reaction rate | Hydrolysis rates often decrease with increasing size of the alkyl group. | hanyang.ac.kr |

| Water Concentration | Higher water content drives the reaction forward | An excess of water is needed to fully eliminate alkoxide groups. | researchgate.net |

Reactions with Unsaturated Substrates

Titanium(III) reagents are well-established in organic synthesis for their ability to mediate the reductive coupling of unsaturated substrates, particularly carbonyl compounds. nih.gov This reactivity stems from the single-electron transfer (SET) capability of the Ti(III) center.

A classic example is the Pinacol coupling reaction , which involves the reductive coupling of two ketone or aldehyde molecules to form a 1,2-diol. wikipedia.orgnumberanalytics.com Ti(III) species, often generated in situ from Ti(IV) precursors, act as the electron donor to convert the carbonyl group into a ketyl radical anion. Two of these radicals then couple to form the diol product. wikipedia.orgnumberanalytics.com It is highly probable that this compound could initiate such couplings, with the Ti(III) center being oxidized to Ti(IV) in the process. uni-muenster.denih.gov

Furthermore, Ti(III) has been shown to be the active species in certain McMurry-type olefination reactions, challenging the long-held belief that only Ti(II) or Ti(0) were responsible. nih.gov Mechanistic evidence points to the involvement of Ti(III) pinacolates in the deoxygenation step that leads to alkene formation. nih.gov Ti(III) complexes can also mediate the deoxygenation-reduction of alcohols. nih.gov More broadly, organotitanium reagents, which can be formed from titanium alkoxides, are used for the olefination of not only aldehydes and ketones but also esters and lactones. tcichemicals.com

Table 3: Reactivity of Ti(III) with Unsaturated Substrates

| Reaction Type | Substrate | Product | Role of Ti(III) | Reference |

|---|---|---|---|---|

| Pinacol Coupling | Aldehydes, Ketones | 1,2-Diols | Single-electron reductant to form ketyl radicals | wikipedia.orgnumberanalytics.com |

| Carbonyl Coupling-Olefination | Carbonyl compounds | Alkenes (Olefins) | Mediates coupling and subsequent deoxygenation | nih.gov |

Thermal Decomposition Pathways and Products

The thermal stability of metal alkoxides is a critical property, with many decomposing in the range of 100-300 °C to yield metal oxides or metallic phases. chemeurope.com For this compound, specific decomposition data is not well-documented, but studies on related titanium(III) chloro-alcoholate complexes provide a strong model for the expected decomposition pathways in an inert atmosphere. chempap.org

When complexes of titanium(III) chloride with aliphatic alcohols (including ethanol) are heated, several processes occur concurrently: chempap.org

Loss of Coordinated Alcohol: The initial step involves the thermal loss of coordinated alcohol molecules, leading to the formation of coordinatively unsaturated titanium species.

Formation of Alkoxide Groups: A portion of the liberated alcohol molecules can react with coordinated chloride ions within the complex structure. This results in the formation of titanium(III) chloro-alkoxide species and the evolution of hydrogen chloride gas.

Further Decomposition: At higher temperatures, these intermediates undergo further decomposition. For example, the decomposition of a Ti(III) chloro-methoxide intermediate was found to produce methane (B114726) and carbon dioxide, with the solid residue containing predominantly titanium(II) species. chempap.org

This suggests that the thermal decomposition of this compound would likely proceed through the loss of ethanol (B145695), potentially followed by disproportionation or further reduction of the titanium center, and complex C-C and C-O bond cleavage reactions at elevated temperatures. The final products would depend heavily on the atmosphere (inert vs. oxidative) and temperature, but could include lower-valent titanium oxides (like TiO), titanium carbide, or even titanium metal under strongly reducing conditions, alongside various organic fragments.

Table 4: Generalized Thermal Decomposition Steps for Ti(III) Chloro-Alcoholate Complexes

| Temperature Range | Process | Gaseous Products | Solid Intermediate/Product | Reference |

|---|---|---|---|---|

| Lower Temperatures | Loss of coordinated alcohol | Alcohol (e.g., Ethanol) | Coordinatively unsaturated Ti(III) species | chempap.org |

| Intermediate Temperatures | Formation of alkoxide ligands | Hydrogen Chloride (HCl), Alcohol | Titanium(III) chloro-alkoxo polymers | chempap.org |

Catalytic Applications of Titanium 3+ Ethanolate

Catalysis in Olefin Polymerization and Copolymerization

The role of Ti(III) species is fundamental to the mechanism of Ziegler-Natta catalysis, a cornerstone of industrial polyolefin production. numberanalytics.compnas.org While specific studies on Titanium(3+) ethanolate (B101781) are not extensively documented, its behavior can be inferred from the vast body of research on Ti(III) active centers in these systems. researchgate.netchemrxiv.orgethz.ch

In Ziegler-Natta catalysis, the active catalytic species are typically formed in situ through the reduction of a titanium(IV) precursor, such as titanium tetrachloride (TiCl₄), by an organoaluminum cocatalyst, like triethylaluminum (B1256330) (Al(C₂H₅)₃). numberanalytics.comtestbook.com This reduction generates Ti(III) species, which are widely considered to be the active sites for polymerization. numberanalytics.comacs.org In a hypothetical scenario using a Titanium(3+) ethanolate precursor, the Ti(III) center would already be present. However, activation with an organoaluminum compound would still be necessary to alkylate the titanium center, creating the crucial Ti-C bond where monomer insertion occurs. ethz.chscispace.com

The active sites in heterogeneous Ziegler-Natta catalysts are typically located on the surface of a support material, often magnesium chloride (MgCl₂). numberanalytics.com These sites are complex and can exist in various coordination environments, leading to a distribution of active centers with different reactivities and stereoselectivities. researchgate.netmdpi.com It is plausible that a this compound catalyst, when supported, would form similar surface-bound species. The nature of these species would be influenced by the interaction of the ethanolate ligands with the support and the cocatalyst.

The generation of active Ti(III) sites can be summarized as follows:

Reduction: Ti(IV) precursors are reduced to Ti(III) by organoaluminum compounds. numberanalytics.com

Alkylation: The Ti(III) center is alkylated by the cocatalyst to form a Ti-C bond. scispace.com

Coordination: The active site possesses a vacant coordination site for the olefin monomer to bind. scispace.com

| Component | Function | Example |

| Titanium Precursor | Source of the active metal center | Titanium(IV) chloride, this compound (hypothetical) |

| Cocatalyst | Reducing and alkylating agent | Triethylaluminum (Al(C₂H₅)₃) |

| Support | Increases catalyst activity and controls polymer morphology | Magnesium chloride (MgCl₂) |

| Electron Donors | Influence stereoselectivity | Phthalates, ethers |

The polymerization of olefins at a Ti(III) center is generally described by the Cossee-Arlman mechanism. wikipedia.org This mechanism involves the following key steps:

Olefin Coordination: The olefin monomer coordinates to a vacant site on the Ti(III) active center.

Insertion: The coordinated olefin inserts into the existing titanium-carbon bond of the growing polymer chain. This is a migratory insertion process where the polymer chain moves to the position of the coordinated monomer.

Chain Propagation: The process of coordination and insertion repeats, leading to the growth of the polymer chain.

Chain Termination: The growth of the polymer chain is terminated through various pathways, such as β-hydride elimination or reaction with a chain transfer agent like hydrogen. wikipedia.org

The presence of the unpaired electron in Ti(III) d¹ complexes is believed to be advantageous for ethylene (B1197577) polymerization. chemrxiv.orgethz.ch Theoretical studies suggest that this electronic configuration can lower the energy barrier for ethylene insertion into the Ti-C bond. chemrxiv.org

The stereochemistry of the resulting polymer, particularly for propylene (B89431) polymerization, is highly dependent on the structure of the active site and the coordination environment of the titanium center. wikipedia.org The ligands surrounding the titanium, in this case, the ethanolate groups and any supporting structures, would play a crucial role in dictating the orientation of the incoming monomer and thus the tacticity of the polymer.

Role in Organic Transformations

The single-electron transfer (SET) capability of Ti(III) species makes them valuable reagents and catalysts in a variety of organic transformations beyond polymerization. thieme-connect.com this compound, by virtue of its Ti(III) center, is expected to participate in similar reactions, which often involve radical intermediates. ugr.es

Ti(III) compounds are effective one-electron reducing agents. usp.br They can react with various functional groups, such as epoxides, ketones, and aldehydes, by transferring an electron to generate radical intermediates. thieme-connect.comugr.es For instance, the reaction of a Ti(III) species with an epoxide leads to the homolytic cleavage of a C-O bond, forming a β-titanoxy radical. researchgate.net This radical can then undergo further reactions, such as cyclization or hydrogen atom abstraction. ugr.esnih.gov

In the context of photocatalysis, Ti(IV) precursors can be reduced to Ti(III) species under visible light irradiation, often in the presence of a reducing agent. rsc.org These photogenerated Ti(III) species can then engage in catalytic cycles, promoting reactions like dehalogenation and C-C bond formation. rsc.org A system involving this compound could potentially be integrated into such photocatalytic schemes.

Examples of Ti(III)-mediated radical reactions include:

Epoxide opening: Homolytic cleavage of the epoxide ring. ugr.es

Reductive couplings: Pinacol-type couplings of carbonyl compounds.

Radical cyclizations: Intramolecular addition of a radical to an unsaturated bond. nih.gov

The ligands attached to the titanium center can profoundly influence the stereochemical and regiochemical outcome of the catalyzed reactions. ugr.es In Ti(III)-promoted reactions, the use of chiral ligands can lead to the enantioselective formation of products. For example, chiral titanocene (B72419) derivatives have been successfully employed in the stereoselective synthesis of natural products. ugr.es

In the case of this compound, while the ethanolate ligands themselves are not chiral, they could be exchanged or modified with chiral diols or other bidentate ligands to create a chiral coordination environment around the Ti(III) center. This would be a key strategy for achieving stereocontrol in reactions such as asymmetric radical cyclizations or additions.

The regioselectivity of Ti(III)-mediated reactions, such as the opening of unsymmetrical epoxides, is also a significant aspect. The attack of the Ti(III) reagent typically occurs at the less sterically hindered carbon atom of the epoxide, leading to a high degree of regioselectivity. researchgate.net

| Transformation | Role of Ti(III) | Potential for Stereocontrol |

| Epoxide Ring Opening | Single-electron transfer to form a radical | High with chiral ligands |

| Reductive Carbonyl Coupling | Two-electron reduction via two Ti(III) centers | Moderate to high with chiral ligands |

| Radical Cyclization | Initiation via electron transfer | High with appropriate substrate and chiral catalyst |

Catalyst Design and Ligand Modification Strategies

The catalytic performance of titanium-based catalysts can be fine-tuned through strategic ligand design and modification. researchgate.netmdpi.com For a hypothetical this compound catalyst, several strategies could be employed to enhance its activity, selectivity, and stability.

One primary approach is the introduction of ancillary ligands that modify the electronic and steric properties of the titanium center. For instance, replacing the simple ethanolate ligands with bulkier alkoxides or aryloxides could increase the catalyst's stability and influence its selectivity. scirp.org The introduction of chelating ligands, such as diols or aminoalcohols, can create a more well-defined and rigid coordination sphere, which is often beneficial for stereocontrol.

In the context of polymerization catalysis, the use of phenoxy-imine (FI) ligands has led to highly active titanium catalysts. d-nb.info Modifying a this compound precursor with such ligands could potentially yield catalysts with novel properties.

Furthermore, the redox potential of the Ti(III)/Ti(IV) couple can be adjusted by modifying the ligands. researchgate.net Electron-donating ligands will generally make the Ti(III) center more reducing, while electron-withdrawing ligands will have the opposite effect. This tunability is crucial for tailoring the catalyst to the specific demands of a given organic transformation. For example, in photocatalytic applications, matching the redox potential of the titanium catalyst with that of the photosensitizer is essential for efficient electron transfer. rsc.org

Strategies for Catalyst Modification:

Steric Tuning: Introduction of bulky ligands to control access to the metal center.

Electronic Tuning: Use of electron-donating or -withdrawing ligands to modify the redox potential.

Chelation: Employing multidentate ligands to create well-defined, stable active sites.

Immobilization: Supporting the catalyst on a solid matrix to facilitate separation and reuse. scirp.org

Applications in Materials Science Research

Precursor Chemistry for Inorganic Materials Synthesis

The utility of Titanium(3+) ethanolate (B101781) as a molecular precursor is rooted in its ability to be converted into solid-state materials under controlled chemical conditions. Its reactive ethoxide ligands can undergo hydrolysis and condensation or participate in ligand exchange, forming the building blocks for complex inorganic structures. The Ti(III) oxidation state is particularly significant for creating materials with specific electronic or catalytic properties.

Titanium(3+) ethanolate plays a crucial role in the synthesis of certain titanium-based Metal-Organic Frameworks (MOFs), which are crystalline materials with high porosity and potential for applications in gas storage and catalysis. A prominent example is the formation of Ti-MIL-101, the first MOF reported to contain exclusively Ti(III) centers. nih.govacs.org

In the synthesis of this framework, the ethanolate (ethoxide) ligand is not added directly as a Ti(OEt)₃ precursor but is formed in situ. The reaction typically involves heating titanium(III) chloride (TiCl₃) and 1,4-benzenedicarboxylate (bdc) in a solvent mixture of N,N-dimethylformamide (DMF) and ethanol (B145695). nih.gov During this solvothermal process, ethanol acts as the source for the ethoxide ligand, which becomes incorporated into the final MOF structure. The resulting material has the chemical formula Ti₃O(OEt)(bdc)₃(solv)₂, where the ethoxide anion acts as a charge-balancing ligand within the trimeric Ti(III)-oxo clusters that form the secondary building units of the framework. nih.govacs.org

The presence of the ethoxide ligand is integral to the structure of the Ti(III) cluster. Upon desolvation, the framework contains five-coordinate Ti(III) centers that are highly reactive. acs.org These exposed metal sites have been shown to irreversibly bind oxygen, forming titanium(IV) superoxo and peroxo species. acs.org

| Parameter | Condition | Reference |

|---|---|---|

| Titanium Precursor | Titanium(III) chloride (TiCl₃) | nih.gov |

| Organic Linker | 1,4-benzenedicarboxylic acid (H₂bdc) | nih.gov |

| Solvent System | 10:1 mixture of anhydrous N,N-dimethylformamide (DMF) and ethanol (EtOH) | nih.gov |

| Reaction Temperature | 120 °C | nih.gov |

| Reaction Time | 18 hours | nih.gov |

| Resulting Formula | Ti₃O(OEt)(bdc)₃(solv)₂ | nih.govacs.org |

This compound and related alkoxides are effective precursors for the synthesis of reduced titanium oxides, often referred to as titanium sub-oxides or Magnéli phases (TiₙO₂ₙ₋₁). These materials, which contain Ti(III) defect sites, exhibit significantly different electronic and catalytic properties compared to stoichiometric TiO₂, including enhanced electrical conductivity. nih.govrsc.org

One successful approach involves the carbothermal reduction of a gel derived from a titanium(IV) alkoxide precursor, such as titanium(IV) ethoxide. In a method developed by Portehault et al., titanium(IV) ethoxide is reacted with polymers like polyethylene (B3416737) glycol (PEG) to form a cross-linked gel. nih.gov This gel, which ensures an intimate mixing of the titanium precursor and a carbon source, is then heated under an inert atmosphere (e.g., Argon) at high temperatures (e.g., 950 °C). nih.govrsc.org During this process, the polymer pyrolyzes to carbon, which subsequently reduces the titanium oxide network to form nanocrystalline Magnéli phases, such as Ti₄O₇, which contains a mixture of Ti³⁺ and Ti⁴⁺ ions. nih.govrsc.org This polymer-mediated route yields nanoparticles of reduced titanium oxides with high specific surface areas. nih.gov

Another strategy is a sol-gel method followed by high-temperature annealing. Organotitanium precursors, including titanium ethoxide, can be hydrolyzed to form a titania gel. researchgate.net Subsequent calcination of this gel at high temperatures (1000–1200 °C) under a high-purity argon atmosphere can yield sub-micron powders of reduced phases like Ti₃O₅ and Ti₂O₃. researchgate.net The final phase is dependent on the precise annealing temperature and atmosphere control. researchgate.net

| Precursor System | Method | Key Findings | Resulting Material | Reference |

|---|---|---|---|---|

| Titanium(IV) ethoxide + Polyethylene glycol (PEG) | Carbothermal Reduction | Gel formation ensures intimate mixing of Ti precursor and carbon source. Heating at ~950 °C under Ar stream yields nanoparticles. | Nanocrystalline Ti₄O₇ (~8–20 nm crystals) | nih.govrsc.org |

| PEG600-based titania gel | Sol-Gel followed by Annealing | Annealing under high-purity argon at 1000 °C or 1200 °C produces different reduced phases. | Ti₃O₅ (at 1000 °C) and Ti₂O₃ (at 1200 °C) | researchgate.net |

Thin Film Deposition Techniques

The deposition of thin films from molecular precursors is a cornerstone of modern materials science, particularly in electronics and optics. While titanium alkoxides are widely used in these techniques, the application of trivalent titanium precursors like this compound is less common due to their higher reactivity and sensitivity to oxidation compared to their robust Ti(IV) counterparts.

Atomic Layer Deposition (ALD) is a technique that builds thin films one atomic layer at a time through sequential, self-limiting surface reactions. The literature on ALD of titanium oxides extensively documents the use of various titanium(IV) precursors, including titanium tetrachloride (TiCl₄), tetrakis(dimethylamido)titanium (TDMAT), and titanium(IV) alkoxides such as titanium(IV) isopropoxide (TTIP) and titanium(IV) ethoxide (Ti(OEt)₄). mocvd-precursor-encyclopedia.demdpi.comaalto.fi These precursors are used with co-reactants like water or ozone to deposit high-quality TiO₂ films. mocvd-precursor-encyclopedia.de

However, the use of this compound or other simple Ti(III) alkoxides as primary precursors in ALD processes is not well-documented in existing research. The inherent instability and high reactivity of Ti(III) compounds make them challenging to handle and control for the precise, self-limiting reactions required in ALD. Such precursors would be highly susceptible to oxidation, which could lead to uncontrolled growth and the formation of mixed-oxide phases rather than a pure, reduced titanium oxide film like Ti₂O₃.

Chemical Vapor Deposition (CVD) involves the reaction or decomposition of volatile precursors on a heated substrate to form a thin film. Similar to ALD, the most common titanium precursors for CVD of titania are stable Ti(IV) compounds, including various titanium alkoxides. rsc.org These precursors are valued for their volatility and ability to controllably decompose to form TiO₂. mocvd-precursor-encyclopedia.de

There is limited to no direct evidence in the scientific literature for the use of this compound as a precursor for the CVD of reduced titanium oxide films. The challenges are similar to those in ALD: the precursor's potential instability at the temperatures required for volatilization and deposition could lead to premature decomposition and poor film quality. Research into CVD of titanium-containing films has largely focused on the reliability and control offered by Ti(IV) precursors to produce TiO₂, TiN, or TiCN films. rsc.org

Hybrid Materials and Composites Research (e.g., inorganic-organic hybrids)

The sol-gel process, which involves the hydrolysis and condensation of molecular precursors like metal alkoxides, is a versatile method for creating inorganic-organic hybrid materials. nih.gov In these materials, organic components are integrated into an inorganic oxide network, often at the molecular level, to combine the properties of both classes of materials.

The synthesis of titania-based hybrid materials typically employs stable and readily available titanium(IV) alkoxides, such as titanium(IV) ethoxide or isopropoxide. nih.govresearchgate.net These precursors can be co-polymerized with organically modified silicon alkoxides or reacted with functional organic molecules that can coordinate to the titanium center, thereby controlling the hydrolysis and condensation reactions. researchgate.net

The application of this compound or other Ti(III) alkoxides in the synthesis of hybrid materials is not a common practice found in the literature. The high reactivity of Ti(III) precursors towards hydrolysis and their sensitivity to air would make it difficult to control the sol-gel process and maintain the trivalent oxidation state within the final hybrid material. The chemistry for creating titania-based hybrids is therefore predominantly based on the more stable and manageable Ti(IV) oxidation state. Research in this area focuses on using Ti(IV) precursors like TiCl₄ or Ti(DMA)₄ in combination with organic alcohols such as ethylene (B1197577) glycol or glycerol (B35011) in a process known as molecular layer deposition (MLD) to create "titanicone" hybrid films. nih.gov

Spectroscopic and Analytical Characterization Methodologies for Titanium 3+ Ethanolate

Nuclear Magnetic Resonance (NMR) Spectroscopy (for solution structure and purity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of diamagnetic molecules in solution. However, its application to paramagnetic compounds like titanium(3+) ethanolate (B101781) is fundamentally constrained. The Ti(III) center possesses an unpaired electron (a d¹ configuration), which leads to significant broadening and shifting of NMR signals, often rendering high-resolution spectra unobtainable. huji.ac.il Therefore, direct characterization of titanium(3+) ethanolate by standard ¹H and ¹³C NMR is generally not feasible. huji.ac.il

For context, the following subsections describe the expected NMR signals for the ethanolate ligand when coordinated to a diamagnetic metal center, such as in the analogous titanium(IV) ethanolate. This serves to illustrate the methodology's application for ligand characterization, which would be obscured by the paramagnetic nature of the Ti(III) ion.

In a hypothetical diamagnetic ethanolate complex, ¹H NMR spectroscopy would be used to confirm the presence and connectivity of the ethoxy ligands. The spectrum would typically show two distinct signals corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. The methylene protons, being closer to the electro-negative oxygen atom, would appear further downfield. Spin-spin coupling between the adjacent methylene and methyl groups would result in a characteristic quartet for the -CH₂ signal and a triplet for the -CH₃ signal, in accordance with the n+1 rule.

Table 1: Illustrative ¹H NMR Data for an Ethanolate Ligand in a Diamagnetic Environment

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -O-CH₂ -CH₃ | ~3.8 - 4.2 | Quartet (q) | ~7.0 |

| -O-CH₂-CH₃ | ~1.1 - 1.3 | Triplet (t) | ~7.0 |

Note: Data is representative of an ethanolate ligand and does not correspond to an actual spectrum of paramagnetic this compound.

Similarly, ¹³C NMR spectroscopy would identify the two unique carbon environments in the ethanolate ligand. The carbon atom bonded to oxygen (-OCH₂) would resonate at a lower field (higher ppm value) compared to the terminal methyl carbon (-CH₃). In proton-coupled spectra, these signals would exhibit multiplicities based on the number of attached protons, while standard proton-decoupled spectra would show two sharp singlets.

Table 2: Illustrative ¹³C NMR Data for an Ethanolate Ligand in a Diamagnetic Environment

| Carbon | Chemical Shift (δ) ppm |

| -O-C H₂-CH₃ | ~60 - 70 |

| -O-CH₂-C H₃ | ~18 - 20 |

Note: Data is representative of an ethanolate ligand and does not correspond to an actual spectrum of paramagnetic this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy (essential for Ti(III) (d¹) compounds)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying species with unpaired electrons, making it perfectly suited for the characterization of Ti(III) compounds. mdpi.com The d¹ electronic configuration of the Ti³⁺ ion gives rise to a paramagnetic center that can be detected and analyzed by EPR spectroscopy. researchgate.netnih.gov

The EPR spectrum provides crucial information about the electronic structure and the local coordination environment of the paramagnetic metal ion. The position of the EPR signal is described by the g-factor, which is a tensor quantity. For Ti(III) complexes, which have a positive spin-orbit coupling constant, g-values are typically observed below that of the free electron (gₑ ≈ 2.0023). researchgate.net The symmetry of the coordination sphere around the Ti(III) ion influences the anisotropy of the g-tensor. For instance, an axially symmetric environment would result in two distinct g-values (g∥ and g⊥), while a rhombic (lower symmetry) environment would yield three (gₓ, gᵧ, g₂). Analysis of these parameters allows for detailed inferences about the geometry of the complex. nih.gov

Table 3: Typical EPR Parameters for Ti(III) Species

| Parameter | Typical Value Range | Information Derived |

| g-factor | < 2.0 (e.g., 1.9-2.0) | Confirms presence of Ti(III); indicates electronic environment |

| g-tensor anisotropy | Isotropic, Axial, or Rhombic | Provides insight into the symmetry of the metal coordination sphere |

| Hyperfine Coupling | Variable | Reveals interactions with nearby magnetic nuclei (e.g., ¹H, ¹³C, ⁴⁷Ti, ⁴⁹Ti) |

Data compiled from general findings on Ti(III) compounds. mdpi.comresearchgate.netnih.gov

X-ray Diffraction (XRD) Studies (for crystal structure elucidation)

Single-crystal X-ray diffraction analysis, when a suitable single crystal can be grown, offers an unambiguous determination of the molecular structure of this compound. This technique would precisely measure the Ti-O and O-C bond lengths and the C-O-Ti bond angles, revealing the coordination number and geometry of the titanium center (e.g., tetrahedral, square planar, octahedral). Furthermore, it would elucidate whether the compound exists as a monomer, dimer, or higher-order polymer in the solid state, which is common for metal alkoxides.

While specific crystallographic data for this compound is not prominently available, the technique has been successfully applied to other Ti(III) organometallic complexes, such as Ti{CH(SiMe₃)₂}₃, confirming its utility for this oxidation state. nih.gov

Table 4: Structural Information Obtainable from Single-Crystal XRD

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The set of symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., Ti-O, O-C, C-C). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-O-Ti). |

| Coordination Geometry | The arrangement of ligands around the central titanium atom. |

| Intermolecular Interactions | Information on how molecules are packed and interact in the crystal. |

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. It is an essential tool for phase identification, assessment of sample purity, and determination of crystal lattice parameters. For a synthesized batch of this compound, PXRD would be used to confirm that the desired crystalline phase has been formed and to check for the presence of crystalline impurities, such as titanium oxides or unreacted starting materials. researchgate.netijsrst.com

The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline compound. This experimental pattern can be compared to reference patterns from databases or to a pattern simulated from single-crystal XRD data to verify the material's identity and purity. mdpi.com

Table 5: Analysis from Powder X-ray Diffraction Data

| Analysis Type | Information Obtained |

| Phase Identification | Matches the experimental diffraction pattern to known crystalline phases. |

| Purity Assessment | Detects the presence of secondary crystalline phases (impurities). |

| Lattice Parameter Refinement | Precisely determines the unit cell dimensions from peak positions. |

| Crystallite Size Estimation | Estimates the average size of the crystalline domains from peak broadening (Scherrer equation). |

X-ray Absorption Spectroscopy (XAS) Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of the absorbing atom. For this compound, XAS, particularly Near-Edge X-ray Absorption Fine Structure (NEXAFS) at the Ti K-edge and L-edges, provides direct insight into the oxidation state and coordination environment of the titanium centers.

The Ti K-edge XANES spectrum is characterized by pre-edge features whose intensity and energy position are highly sensitive to the coordination geometry and oxidation state of the titanium atom. mdpi.com While Ti(IV) compounds in a perfect octahedral symmetry exhibit very weak pre-edge absorption, distortions from this symmetry or a change to tetrahedral coordination leads to a significant increase in pre-edge peak intensity. mdpi.com

For this compound, which has a 3d¹ electron configuration, the electronic transitions contributing to the pre-edge features would differ significantly from those in diamagnetic Ti(IV) (3d⁰) compounds. docbrown.inforesearchgate.net The analysis of the Ti L-edge is particularly useful for distinguishing between Ti³⁺ and Ti⁴⁺ states, as the spectral features are more pronounced and directly probe the 2p to 3d transitions. researchgate.net Theoretical calculations and comparisons with spectra from known titanium compounds are essential for accurate interpretation. rsc.orguu.nl

Table 1: Expected XAS/NEXAFS Features for this compound

| Spectroscopic Feature | Probed Property | Expected Observation for this compound |

|---|---|---|

| Ti K-edge Pre-edge Peak | Oxidation State & Coordination Geometry | Position and intensity would be characteristic of a Ti(III) center, distinct from the well-documented spectra of Ti(IV) oxides and alkoxides. mdpi.com |

| Ti L-edge Spectral Shape | 3d Orbital Occupancy | The multiplet structure would confirm the 3d¹ configuration of Ti(III), contrasting with the typical spectra for Ti(IV). researchgate.net |

| EXAFS Region | Local Atomic Structure | Analysis would yield Ti-O bond distances and coordination numbers, reflecting the larger ionic radius of Ti³⁺ compared to Ti⁴⁺. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study electronic transitions, which provides valuable information on the oxidation state of transition metal ions. Titanium(IV) compounds are typically colorless as their d⁰ electronic configuration precludes d-d electronic transitions. docbrown.infodocbrown.info In contrast, compounds containing Titanium(III) are known to be colored due to the presence of a single d-electron. wikipedia.org

The aqueous hexaaquatitanium(III) ion, [Ti(H₂O)₆]³⁺, is purple and exhibits a characteristic broad absorption peak with a maximum (λ_max) around 520 nm. docbrown.info This absorption is attributed to the electronic transition of the lone d-electron from the t₂g ground state to the e_g excited state in its octahedral coordination environment.

For this compound, a similar d-d transition is expected. However, the ethanolate ligand (CH₃CH₂O⁻) would create a different ligand field environment compared to water. This change in the ligand field strength would alter the energy gap between the t₂g and e_g orbitals, resulting in a shift of the λ_max. The spectrum would confirm the +3 oxidation state of titanium and provide insights into the electronic structure of the complex. researchgate.net

Table 2: Comparison of UV-Vis Absorption Maxima for Ti(III) Species

| Compound/Ion | Formula | Electronic Configuration | Typical λ_max (nm) | Observed Color |

|---|---|---|---|---|

| Hexaaquatitanium(III) ion | [Ti(H₂O)₆]³⁺ | [Ar] 3d¹ | ~520 docbrown.info | Purple docbrown.info |

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying functional groups and providing structural information based on the vibrational modes of molecules. For this compound, these methods can confirm the presence of the ethanolate ligands and probe the nature of the titanium-oxygen bonds.

Table 3: Typical Vibrational Band Assignments for Titanium Ethoxides (based on Ti(IV) analogue)

| Wavenumber (cm⁻¹) | Vibrational Mode | Ligand Type | Reference |

|---|---|---|---|

| ~1100 - 1200 | In- and out-of-plane rocking modes | Both | rsc.org |

| 1067, 995 | C–O stretch | Terminal Ethoxide | rsc.org |

| 1044 | C–O stretch | Bridging Ethoxide | rsc.org |

| 919, 910 | C–C stretch | Terminal Ethoxide | rsc.org |

| 885, 850 | C–C stretch | Bridging Ethoxide | rsc.org |

Mass Spectrometry Techniques

Mass spectrometry is a primary analytical technique for determining the molecular weight of a compound and studying its fragmentation patterns, which can provide valuable structural information. For a novel or sensitive compound like this compound, mass spectrometry would be used to confirm its molecular formula, Ti(OCH₂CH₃)₃.

Using a soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), one would expect to observe the molecular ion peak corresponding to the mass of the intact molecule. Analysis of the isotopic pattern of this peak would further confirm the presence of titanium.

High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic loss of fragments such as ethoxy radicals (•OCH₂CH₃), ethylene (B1197577) (C₂H₄), or ethanol (B145695) (CH₃CH₂OH), providing evidence for the connectivity within the molecule.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, the theoretical elemental composition can be calculated based on its presumed molecular formula, Ti(OCH₂CH₃)₃.

The experimental results obtained from combustion analysis (for carbon and hydrogen) and other appropriate methods for titanium and oxygen content would be compared against the theoretical values. A close agreement between the experimental and calculated percentages provides strong evidence for the purity and assigned empirical formula of the compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass of Ti(C₂H₅O)₃ ( g/mol ) | Percentage by Mass (%) |

|---|---|---|---|---|

| Titanium | Ti | 47.867 | 182.96 | 26.16 |

| Carbon | C | 12.011 | 182.96 | 39.39 |

| Hydrogen | H | 1.008 | 182.96 | 8.26 |

Theoretical and Computational Investigations of Titanium 3+ Ethanolate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) would be the principal method for investigating the electronic structure and reactivity of Titanium(3+) ethanolate (B101781). Calculations would likely focus on:

Electronic Properties: Determining the ground electronic state, spin density distribution, and the nature of the singly occupied molecular orbital (SOMO). The 3d¹ configuration of the Ti³⁺ center would result in an open-shell electronic structure, requiring spin-unrestricted DFT methods.

Coordination Geometry: Optimizing the molecular geometry to determine bond lengths (e.g., Ti-O, O-C) and angles. Unlike the well-known tetrameric structure of Ti(IV) ethoxide, the geometry of the Ti(III) analogue would be influenced by its d¹ configuration, potentially leading to different coordination numbers or oligomerization states. wikipedia.org Computational results for other Ti(III) alkyl complexes have shown that electronic effects, rather than solely steric hindrance, can dictate the coordination geometry. nih.gov

Reaction Mechanisms: Mapping potential energy surfaces for reactions such as hydrolysis, oxidation, or ligand exchange. DFT is a powerful tool for calculating the activation barriers and thermodynamics of proposed reaction pathways.

A hypothetical data table for DFT-calculated properties might look like this:

| Property | Calculated Value (Hypothetical) | Method/Basis Set |

| Ti-O Bond Length | 1.95 Å | B3LYP / 6-311G(d,p) |

| O-Ti-O Bond Angle | 115° (for a monomer) | B3LYP / 6-311G(d,p) |

| Mulliken Spin Density (Ti) | +0.95 | B3LYP / 6-311G(d,p) |

| SOMO Energy | -5.2 eV | B3LYP / 6-311G(d,p) |

Molecular Dynamics (MD) Simulations for Solution Behavior

While Molecular Dynamics (MD) simulations are widely used for titanium alloys and titanium dioxide surfaces, their application to specific molecular compounds like Titanium(3+) ethanolate is less common in the literature. mdpi.comnih.gov If such studies were performed, they would aim to understand:

Solvation Structure: How solvent molecules (e.g., ethanol (B145695), THF) arrange around the Ti(OEt)₃ molecule.

Aggregation/Oligomerization: Whether monomers of Ti(OEt)₃ tend to form dimers or larger clusters in solution and the dynamics of these associations.

Transport Properties: Calculation of diffusion coefficients and viscosity of a Ti(OEt)₃ solution.

These simulations would require the development of an accurate force field for the Ti(III)-O-C interactions, which may not currently exist and would likely need to be parameterized from DFT calculations.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

This area of investigation would use quantum chemical methods, primarily DFT, to elucidate the mechanisms of reactions involving this compound. This is crucial for understanding its role in chemical synthesis. Research on other low-valent titanium systems shows that these species can act as potent reducing agents or catalysts. researchgate.netacs.org Modeling would involve:

Identifying Intermediates: Locating and characterizing the structures of transient species formed during a reaction. For example, in a coupling reaction, this could involve complexes formed between Ti(OEt)₃ and the substrates. acs.org

Calculating Transition States: Finding the highest energy point along the reaction coordinate between reactants and products. The structure and energy of the transition state are critical for determining the reaction rate.

Catalytic Cycles: For catalytic applications, computations would map out the entire cycle, including substrate binding, the chemical transformation steps, and product release, to identify the rate-determining step.

Prediction of Spectroscopic Parameters

Computational chemistry can predict spectroscopic parameters that aid in the experimental characterization of compounds. For the paramagnetic Ti(OEt)₃, key techniques would include:

Electron Paramagnetic Resonance (EPR): DFT calculations can predict the g-tensor and hyperfine coupling constants (A-tensor) for the interaction of the unpaired electron with magnetic nuclei like ⁴⁷Ti and ⁴⁹Ti. nih.gov These predicted values are crucial for interpreting experimental EPR spectra and confirming the Ti(III) oxidation state.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions. For a d¹ system like Ti(III), d-d transitions are expected, which typically occur in the visible region of the spectrum, rendering Ti(III) compounds colored. rsc.org

Vibrational Spectroscopy: DFT can compute the vibrational frequencies corresponding to IR and Raman spectra, which helps in identifying characteristic bond vibrations, such as the Ti-O stretching modes.

A hypothetical table of predicted spectroscopic data could be:

| Parameter | Predicted Value (Hypothetical) | Method |

| EPR g-tensor (g_x, g_y, g_z) | 1.98, 1.95, 1.94 | DFT (e.g., ORCA) |

| EPR A(⁴⁹Ti) (MHz) | 110, 75, 75 | DFT (e.g., ORCA) |

| Electronic Transition (λ_max) | 580 nm | TD-DFT |

| Ti-O Stretch (IR) | 650 cm⁻¹ | DFT |

Future Research Directions and Emerging Applications for Titanium 3+ Ethanolate

Development of Novel Synthetic Routes

The generation and stabilization of Ti(III) alkoxides, including ethanolate (B101781), remain a significant challenge due to their high reactivity and sensitivity to oxidation. Current methods often rely on the reduction of Ti(IV) precursors, such as titanium(IV) chloride or titanium(IV) alkoxides. wikipedia.orgwikipedia.org Future research will likely focus on developing more controlled, efficient, and scalable synthetic routes.

Key areas of investigation include:

Electrochemical and Photochemical Reduction: Developing methods that use electrochemical potentials or light to reduce readily available titanium(IV) ethanolate precursors. This approach offers precise control over the reduction process, potentially leading to higher purity Ti(III) species.

Controlled Reduction Agents: Exploring a wider range of chemical reductants beyond commonly used metals like zinc or aluminum to generate Ti(III) species in situ under milder conditions.

Ligand-Stabilized Synthesis: Designing ancillary ligands that can coordinate to the titanium center, stabilizing the +3 oxidation state and preventing unwanted side reactions or aggregation.

Ethanol-Assisted Sol-Gel and Zeolite Synthesis: Adapting existing materials synthesis methods, such as the ethanol-assisted synthesis of titanium-rich TS-1 zeolites, could provide a pathway to incorporate and stabilize Ti(III) ethanolate species directly within a solid matrix. researchgate.netrsc.org This strategy aims to balance the insertion of titanium with crystal growth, potentially creating novel hexa-coordinated Ti(III) sites. researchgate.net

Versatile Framework Synthesis: Applying novel strategies like High Valence Metathesis and Oxidation (HVMO) could be adapted to create crystalline titanium-based metal-organic frameworks (Ti-MOFs) that incorporate Ti(III) centers. rsc.org

Exploration of New Catalytic Transformations

The Ti(III)/Ti(IV) redox couple is central to a variety of radical-based organic transformations. nih.gov Ti(III) species, often generated in situ, act as potent single-electron reductants. Future work on Titanium(3+) ethanolate will likely expand its role in catalysis, leveraging the unique electronic and steric properties of the ethanolate ligand to influence reactivity and selectivity.

Emerging catalytic applications include:

Reductive Cross-Coupling: Ti(III) reagents have shown promise in the reductive ring-opening of epoxides and cross-coupling reactions. rsc.orgresearchgate.net Investigating Ti(III) ethanolate in these contexts could lead to novel C-C bond formations, potentially offering alternative selectivities compared to traditional catalysts.

Umpolung Reactivity: The use of Ti(III) complexes to catalyze reductive umpolung reactions, such as the cross-coupling of enones with nitriles, is a developing area. cardiff.ac.uk Ti(III) ethanolate could serve as a key catalyst in developing new strategies for forming difunctionalized organic molecules.

Polymerization Catalysis: Building upon the historical significance of titanium compounds as Ziegler-Natta catalysts, research into Ti(III) ethanolate could uncover new catalysts for olefin polymerization with potentially unique activities or stereocontrol.

Oxidative Amination Reactions: While challenging due to the stability of Ti(IV), Ti-catalyzed oxidative amination reactions proceeding through Ti(II)/Ti(IV) cycles are being developed. nih.gov Understanding the chemistry of Ti(III) ethanolate is a crucial step toward accessing these and other oxidative catalytic cycles.

Advanced Materials for Energy and Environmental Applications (e.g., photocatalysis with Ti(III) species)

The presence of Ti(III) centers in titanium dioxide (TiO₂) is known to significantly enhance its properties for energy and environmental applications. These Ti(III) sites, often associated with oxygen vacancies, can improve visible light absorption and charge separation efficiency. researchgate.netbohrium.com The controlled introduction of Ti(III) ethanolate or related surface species is a key future direction.

Photocatalysis: The creation of Ti(III) defects in TiO₂ narrows its bandgap, allowing it to absorb a broader spectrum of sunlight. bohrium.com This enhances its efficiency in degrading organic pollutants in water and air. researchgate.net Future research will focus on using Ti(III) ethanolate as a precursor or surface modifier to create highly active and stable visible-light photocatalysts. The optimal ratio of Ti(3+)/Ti(4+) is crucial for maximizing photocatalytic activity by balancing charge carrier separation and recombination. bohrium.com

Energy Storage: Titanium compounds are being explored for use in next-generation batteries, including solid-state and flow batteries. zimtu.com Materials incorporating Ti(III) could offer improved energy density and lifespan. zimtu.comtoptitech.com

Hydrogen Production: Ti(III)-doped materials could enhance the efficiency of photocatalytic water splitting for green hydrogen production by improving charge separation and providing active sites for reaction.

Corrosion Resistance: Titanium's exceptional corrosion resistance makes it ideal for harsh environments found in geothermal energy extraction and power plants. refractorymetal.orgenergyeducation.ca Developing coatings from Ti(III) ethanolate precursors could lead to even more robust and long-lasting materials for these demanding applications. toptitech.com

Integration into Supramolecular Assemblies and Nanomaterials

The bottom-up construction of complex functional materials from molecular building blocks is a cornerstone of modern materials science. Titanium alkoxides, including titanium(IV) ethoxide, are widely used as precursors for the synthesis of titanium-based nanomaterials via sol-gel and other methods. researcher.liferesearchgate.netresearchgate.net A key future direction is the integration of the redox-active Ti(III) ethanolate unit into these systems.

Ti(III)-Doped Nanoparticles: Research will focus on modifying existing sol-gel syntheses to incorporate Ti(III) ethanolate, leading to the creation of Ti(III)-doped or oxygen-deficient TiO₂ nanoparticles with tailored electronic and photocatalytic properties.

Metal-Organic Frameworks (MOFs): The design and synthesis of Ti-MOFs containing Ti(III) nodes would create materials with permanent porosity and accessible, redox-active metal centers. These materials could find applications in catalysis, separations, and sensing.

Surface Functionalization: The grafting of Ti(III) ethanolate complexes onto the surfaces of other nanomaterials (e.g., silica, carbon nanotubes, noble metal nanoparticles) could impart new catalytic or electronic functionalities.

Self-Assembled Monolayers and Films: Exploring the self-assembly of Ti(III) ethanolate-containing molecules on surfaces could lead to the development of thin films with unique optical, electronic, or reactive properties for applications in sensors and electronic devices.

Fundamental Studies on Structure-Reactivity Relationships